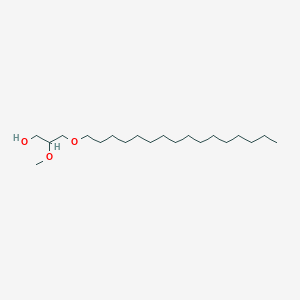

1-O-Hexadecyl-2-O-methyl-rac-glycerol

Descripción general

Descripción

Hexadecil Metil Glicerol es un diacilglicerol sintético con una cadena hexadecil en la posición sn-1 y un grupo metil en la posición sn-2. Es conocido por su capacidad para inhibir la actividad de la proteína quinasa C en los neutrófilos humanos, lo que previene el estallido respiratorio inducido por ciertos estímulos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Hexadecil Metil Glicerol se puede sintetizar mediante la eterificación de glicerol con alcoholes de cadena larga. El proceso implica el uso de catalizadores ácidos homogéneos para facilitar la reacción. Las condiciones de reacción típicamente incluyen temperaturas elevadas y proporciones molares específicas de glicerol al alcohol .

Métodos de Producción Industrial: En entornos industriales, la producción de Hexadecil Metil Glicerol implica la eterificación directa de glicerol con alcoholes grasos. Este método enfrenta desafíos como la pobre miscibilidad entre los reactivos y la alta viscosidad del glicerol, lo que puede dificultar la transferencia de masa en el medio de reacción . A pesar de estos desafíos, la síntesis se puede optimizar para lograr altos rendimientos y pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones: El Hexadecil Metil Glicerol experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Se puede reducir para formar derivados de glicerol más simples.

Sustitución: Los grupos hexadecil y metil se pueden sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.

Reducción: Se emplean típicamente agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la reacción de sustitución deseada.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen derivados de glicerol oxidados, compuestos de glicerol reducidos y éteres de glicerol sustituidos.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-O-Hexadecyl-2-O-methyl-rac-glycerol has diverse applications across several domains:

Chemistry

- Reagent in Organic Synthesis : HMG serves as a reagent in various organic synthesis reactions and is particularly useful for studying esterification and alkylation reactions.

Biology

- Inhibition of Protein Kinase C (PKC) : HMG is recognized for its ability to inhibit PKC, which plays a vital role in cell signaling pathways. This inhibition has implications for understanding cellular processes such as proliferation, differentiation, and apoptosis .

Medicine

- Therapeutic Implications : The compound's inhibitory effect on PKC suggests potential therapeutic applications in diseases where PKC is dysregulated. For instance, studies have shown that HMG can reduce tumor growth in xenograft models by modulating PKC activity .

Industry

- Biochemical Assays : HMG is utilized in developing specialized biochemical assays and diagnostic tools due to its specific biological activities.

Case Studies

Several studies underscore the significance of HMG in research:

- Tumor Growth Inhibition : A study demonstrated that HMG significantly reduced p21Ras-mediated tumor growth in vivo using nude mouse models. This suggests its potential role in cancer therapy by targeting PKC pathways .

- Modulation of Immune Responses : Research indicates that HMG can modulate immune responses by inhibiting neutrophil activation through its effects on PKC, which could have implications for inflammatory diseases .

Mecanismo De Acción

El Hexadecil Metil Glicerol ejerce sus efectos inhibiendo la actividad de la proteína quinasa C. Esta inhibición se produce a través del análogo estructural del diacilglicerol, que compite con el diacilglicerol natural para unirse a la proteína quinasa C. La inhibición de la proteína quinasa C previene la activación de las vías de señalización descendentes, lo que lleva a la supresión del estallido respiratorio en los neutrófilos humanos .

Compuestos Similares:

Hexadecil Acetil Glicerol: Un análogo de diacilglicerol que inhibe la activación de la proteína quinasa C.

Éter de Monododecilglicerol: Otro éter de glicerol con rutas sintéticas y aplicaciones similares

Singularidad: El Hexadecil Metil Glicerol es único debido a su configuración estructural específica, que le permite inhibir eficazmente la actividad de la proteína quinasa C. Esta propiedad lo distingue de otros éteres de glicerol y lo convierte en un valioso para la investigación centrada en la señalización celular y la modulación inmunitaria .

Comparación Con Compuestos Similares

Hexadecyl Acetyl Glycerol: An analog of diacylglycerol that inhibits protein kinase C activation.

Glyceryl Monododecyl Ether: Another glycerol ether with similar synthetic routes and applications

Uniqueness: Hexadecyl Methyl Glycerol is unique due to its specific structural configuration, which allows it to effectively inhibit protein kinase C activity. This property distinguishes it from other glycerol ethers and makes it valuable in research focused on cellular signaling and immune modulation .

Actividad Biológica

1-O-Hexadecyl-2-O-methyl-rac-glycerol (HMG) is a synthetic ether lipid that has garnered attention for its significant biological activities, particularly its role as an inhibitor of protein kinase C (PKC). This compound's unique structure and mechanism of action make it a valuable subject of research in cellular biology and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 330.55 g/mol

- Structure : HMG features a hexadecyl group at the first position and a methyl group at the second position of the glycerol backbone, which contributes to its hydrophobic properties and biological activity.

HMG primarily exerts its biological effects through the inhibition of PKC, an enzyme that plays a crucial role in various cellular signaling pathways, including those involved in cell growth, differentiation, and apoptosis. The inhibition mechanism is believed to involve competition with diacylglycerol, the natural activator of PKC .

Biological Activities

-

Inhibition of Protein Kinase C :

- HMG has been shown to inhibit PKC activation, which is significant in cancer biology as it can sensitize tumor cells to apoptosis. For example, studies indicate that HMG preferentially sensitizes Nf1-defective cells to apoptosis by triggering mitotic arrest through Ral A activation and Chk1 phosphorylation .

-

Effect on Immune Responses :

- Research has demonstrated that HMG can inhibit respiratory burst activity in human neutrophils, indicating potential implications for modulating immune responses.

-

Cell Differentiation :

- HMG has also been observed to stimulate differentiation in specific cell lines, suggesting its potential therapeutic applications in regenerative medicine and cancer treatment.

Study on Nf1-Defective Cells

A study investigated the effects of HMG on Nf1-defective cells, which are prone to tumorigenesis. The findings revealed that HMG treatment led to persistent mitotic arrest and increased apoptosis rates in these cells. The study highlighted the role of PKC in maintaining cell viability under normal conditions and suggested that targeting PKC could be a viable strategy for treating NF1-related tumors .

In Vitro Studies on Tumor Cells

In vitro experiments have shown that tumor cell lines with oncogenic p21ras mutations exhibit heightened sensitivity to PKC inhibition by HMG. This suggests that HMG could be utilized in targeted therapies for specific cancer types where PKC plays a pivotal role in tumor progression .

Comparative Analysis with Related Compounds

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| 1-O-Palmityl-2-O-methyl-sn-glycerol | Similar alkylglycerol structure | Different fatty acid chain length |

| 1-O-Hexadecyl-2-acetyl-sn-glycerol | Acetyl group instead of methyl | Potentially different biological activity |

| 1-O-Hexadecyl-2-O-ethyl-sn-glycerol | Ethyl group at second position | Variation in hydrophobicity and biological properties |

| 1-O-Hexadecyl-2-O-benzyl-sn-glycerol | Benzyl group instead of methyl | Increased lipophilicity and altered interactions |

These compounds share structural similarities with HMG but exhibit varying degrees of biological activity, particularly regarding PKC inhibition, making them valuable for comparative pharmacological studies.

Propiedades

IUPAC Name |

3-hexadecoxy-2-methoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWCMDFDFNRKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70912020 | |

| Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111188-59-1 | |

| Record name | 1-O-Hexadecyl-2-O-methylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111188591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.